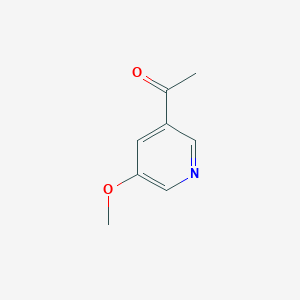

1-(5-Methoxypyridin-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-3-8(11-2)5-9-4-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNULVIERIXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591461 | |

| Record name | 1-(5-Methoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-74-5 | |

| Record name | 1-(5-Methoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(5-Methoxypyridin-3-yl)ethanone (CAS No. 886364-74-5), a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, outline a robust synthetic protocol, explore its reactivity, and discuss its applications as a versatile building block in drug discovery.

Compound Identification and Physicochemical Properties

This compound, also known as 3-acetyl-5-methoxypyridine, is a substituted pyridine derivative. The presence of a ketone and a methoxy group on the pyridine ring imparts a unique electronic character and provides multiple sites for chemical modification, making it a valuable intermediate.

Table 1: Core Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 886364-74-5 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Physical Form | Solid | N/A |

| Melting Point | 11-13 °C (literature value for similar compound) | [4] |

| Boiling Point | ~220 °C (literature value for similar compound) | [4] |

| Density | ~1.102 g/cm³ at 25 °C (literature value for similar compound) | [4] |

| SMILES | CC(=O)c1cc(ocn1)OC | N/A |

| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N | N/A |

Note: Some physical data is based on the closely related compound 3-acetylpyridine, as specific experimental values for this derivative are not widely published. Researchers should verify these properties on their specific batch.

Spectral Data and Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl protons (a singlet around 2.6 ppm), the methoxy protons (a singlet around 3.9 ppm), and three aromatic protons on the pyridine ring with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals, including a carbonyl carbon resonance (typically >195 ppm), two carbons attached to oxygen (the methoxy carbon and C5 of the pyridine ring), and the remaining pyridine and methyl carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-O stretching of the methoxy group and C=N/C=C stretching of the pyridine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight (151.16).

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be efficiently achieved from commercially available precursors. A common and reliable strategy involves a Grignard reaction with a substituted pyridine nitrile. This approach is chosen for its high functional group tolerance and robust C-C bond formation.[6][7]

The precursor, 3-bromo-5-methoxypyridine, is synthesized from 3,5-dibromopyridine.[8][9] This is then converted to the corresponding nitrile, 5-methoxynicotinonitrile, which serves as the direct precursor for the final Grignard reaction.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

PART A: Synthesis of 5-Methoxynicotinonitrile from 3-Bromo-5-methoxypyridine

-

System Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-methoxypyridine (1 equiv.), copper(I) cyanide (1.2 equiv.), and anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain for 4-6 hours. The progress can be monitored by TLC or GC-MS. Rationale: This is a standard Rosenmund-von Braun reaction. DMF is a suitable high-boiling polar aprotic solvent, and the elevated temperature is necessary to drive the nucleophilic substitution.

-

Workup and Isolation: After cooling to room temperature, pour the mixture into an aqueous solution of ethylenediamine and stir for 30 minutes to complex with copper salts. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude nitrile by column chromatography on silica gel to yield pure 5-methoxynicotinonitrile.

PART B: Synthesis of this compound via Grignard Reaction

-

System Setup: In a separate dry, three-necked flask under nitrogen, place the purified 5-methoxynicotinonitrile (1 equiv.) and dissolve in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (1.5 equiv., typically 3.0 M in diethyl ether) dropwise via a syringe, maintaining the temperature below 10 °C. Rationale: The Grignard reagent is a potent nucleophile that attacks the electrophilic carbon of the nitrile.[10] The reaction is exothermic, requiring careful temperature control to prevent side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the formation of the magnesium imine intermediate.

-

Hydrolysis (Workup): Cool the reaction mixture again to 0 °C and cautiously quench by slow, dropwise addition of 2 M hydrochloric acid until the solution is acidic. Stir vigorously for 1 hour at room temperature to hydrolyze the imine.[6]

-

Isolation and Purification: Make the solution basic by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Synthetic Potential

The dual functionality of this compound makes it a versatile synthetic intermediate. Its reactivity can be categorized by the two main functional groups: the ketone and the substituted pyridine ring.

Reactivity Profile Diagram

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 886364-74-5|this compound|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound(886364-74-5) 1H NMR spectrum [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Characterization of 1-(5-Methoxypyridin-3-yl)ethanone (CAS 886364-74-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the heterocyclic ketone, 1-(5-Methoxypyridin-3-yl)ethanone (CAS 886364-74-5). As a substituted pyridine, this compound represents a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of more complex molecules with potential therapeutic applications. This document outlines its physicochemical properties, provides detailed spectroscopic data for its unequivocal identification, describes a representative synthetic protocol, and discusses its relevance in pharmaceutical research. The information presented herein is intended to equip researchers and drug development professionals with the necessary data to effectively utilize this compound in their synthetic and discovery endeavors.

Introduction

This compound, also known as 3-acetyl-5-methoxypyridine, is a solid organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure, featuring a pyridine ring substituted with a methoxy and an acetyl group, makes it a versatile intermediate in organic synthesis. The pyridine moiety is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions, often imparting favorable pharmacokinetic properties. The methoxy and acetyl groups provide reactive handles for further chemical modifications, allowing for the exploration of a diverse chemical space in the pursuit of novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 886364-74-5 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 261.9 ± 20.0 °C at 760 mmHg | |

| SMILES | COc1cncc(c1)C(C)=O | [1] |

| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N | [1] |

Synthesis

While various synthetic routes to substituted pyridines exist, a common approach to aryl ketones involves the reaction of an organometallic reagent with a suitable acylating agent. A plausible and illustrative synthesis of this compound is outlined below. This protocol is based on established chemical principles for the formation of similar pyridine derivatives.

Illustrative Synthetic Protocol

Reaction Scheme:

A potential synthetic workflow for this compound.

Step-by-Step Procedure:

-

Preparation of the Grignard Reagent (alternative): To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 3-bromo-5-methoxypyridine in anhydrous tetrahydrofuran (THF) is then added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed, yielding the corresponding Grignard reagent.

-

Acylation: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of a suitable acetylating agent, such as acetyl chloride or acetic anhydride, in anhydrous THF is added dropwise to the Grignard reagent.

-

Work-up: After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The unequivocal identification of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to the different nuclei in the molecule.

¹H NMR Spectral Data (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H-2 |

| ~8.2 | d | 1H | H-6 |

| ~7.6 | dd | 1H | H-4 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.6 | s | 3H | -COCH₃ |

¹³C NMR Spectral Data (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~197 | C=O |

| ~156 | C-5 |

| ~148 | C-2 |

| ~142 | C-6 |

| ~133 | C-3 |

| ~110 | C-4 |

| ~56 | -OCH₃ |

| ~27 | -COCH₃ |

Note: The predicted NMR data is based on typical chemical shifts for similar pyridine derivatives. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ketone and the C-O stretching of the methoxy group, as well as vibrations associated with the pyridine ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680-1700 | Strong | C=O stretching (ketone) |

| ~1570-1600 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1250-1300 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~1000-1050 | Medium | Symmetric C-O-C stretching (aryl ether) |

| ~2850-3000 | Medium | C-H stretching (methyl groups) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 151

-

Key Fragmentation Peaks: Fragmentation may occur through the loss of a methyl group (M-15) from the acetyl or methoxy group, or the loss of the acetyl group (M-43).

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic activities. The presence of the ketone and methoxy groups on the pyridine scaffold allows for a variety of chemical transformations, including:

-

Modification of the Ketone: The acetyl group can be reduced to an alcohol, converted to an amine via reductive amination, or used as a handle for the construction of more elaborate side chains through aldol or other condensation reactions.

-

Derivatization of the Methoxy Group: The methoxy group can be cleaved to reveal a phenol, which can then be further functionalized.

-

Cross-Coupling Reactions: The pyridine ring itself can participate in various cross-coupling reactions to introduce further substituents.

The strategic placement of the functional groups on the pyridine ring makes this compound an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. Its derivatives have the potential to be explored as inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme classes implicated in a range of diseases.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H302: Harmful if swallowed[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-characterized chemical entity with significant potential as a building block in the field of drug discovery and development. This technical guide has provided a comprehensive overview of its physicochemical properties, spectroscopic data, a representative synthetic approach, and its potential applications. The detailed characterization data presented herein serves as a valuable resource for researchers, enabling the confident identification and utilization of this compound in their synthetic endeavors.

References

Sources

Structure and IUPAC name of 1-(5-Methoxypyridin-3-yl)ethanone

An In-depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The document delineates the compound's structural and physicochemical properties, offers expert insight into a robust synthetic strategy, details the expected spectroscopic signature for structural confirmation, and explores its applications as a versatile building block in drug discovery. All protocols and claims are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Compound Identification and Physicochemical Properties

This compound is a disubstituted pyridine derivative. The pyridine core, an aromatic heterocycle, is functionalized with a methoxy group at the 5-position and an acetyl (ethanone) group at the 3-position. This substitution pattern imparts specific electronic and steric properties that are valuable in the design of more complex molecules.

The IUPAC name for this compound is This compound . It is also referred to as 1-(5-methoxy-3-pyridinyl)ethanone.

Chemical Structure

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The key properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 886364-74-5 | [1][2][3] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1][3] |

| Physical Form | Solid | [1][3] |

| Boiling Point | 261.9 ± 20.0 °C at 760 mmHg (Predicted) | [3] |

| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N | [1][3] |

| SMILES | COc1cncc(c1)C(C)=O | [1] |

Rationale for Synthesis: A Strategic Approach

The synthesis of acylpyridines is not always straightforward. The pyridine ring is electron-deficient, which deactivates it towards classic electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Furthermore, the nitrogen atom is a Lewis base and will preferentially coordinate with the Lewis acid catalyst, adding another layer of deactivation.[4] Therefore, alternative strategies leveraging modern organometallic chemistry are required.

A highly effective and field-proven approach is the addition of an organometallic nucleophile to a pyridine derivative bearing a suitable electrophilic handle, such as a nitrile or an ester, at the 3-position. The Grignard reaction, which utilizes an organomagnesium reagent, is a cornerstone of C-C bond formation and is well-suited for this transformation.[5][6]

The proposed synthesis begins with a commercially available precursor, 5-methoxynicotinonitrile (or 3-cyano-5-methoxypyridine), and converts it to the target ketone using methylmagnesium bromide. This strategy is mechanistically sound, as the Grignard reagent will readily attack the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed during aqueous workup to yield the final ketone. A similar approach has been successfully used to prepare 5-acetyl-2-methoxypyridine from an amide precursor.[7]

Proposed Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful progression through each step confirms the reactivity and purity required for the next.

-

Reactor Preparation & Inerting:

-

A three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is assembled and flame-dried under vacuum.

-

The apparatus is allowed to cool to room temperature under a positive pressure of dry nitrogen or argon. Causality: Grignard reagents are highly sensitive to moisture and atmospheric oxygen; an inert, anhydrous environment is critical to prevent quenching of the reagent and ensure a high yield.[8]

-

-

Reagent Charging:

-

Dissolve 5-methoxynicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it to the reaction flask.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Grignard Reagent Addition:

-

Charge the dropping funnel with a solution of methylmagnesium bromide (CH₃MgBr, ~1.2 eq, typically 3M in diethyl ether).

-

Add the Grignard solution dropwise to the stirred nitrile solution, maintaining the internal temperature below 5 °C. Causality: The reaction is exothermic. Slow, controlled addition at low temperature prevents side reactions and ensures the formation of the desired magnesium imine intermediate.

-

-

Reaction & Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Hydrolysis (Workup):

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: This step hydrolyzes the intermediate imine to the ketone and also quenches any excess Grignard reagent. The use of a mild acid like aq. NH₄Cl minimizes the risk of side reactions with the acid-sensitive product.

-

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Structural Elucidation and Spectroscopic Signature

Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques. The expected data, based on the compound's structure and analysis of similar pyridine derivatives, are as follows.[1][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum should show four distinct signals.

-

A singlet at ~2.6 ppm corresponding to the three protons of the acetyl methyl group (CH₃-C=O).

-

A singlet at ~3.9 ppm for the three protons of the methoxy group (CH₃-O).

-

Three signals in the aromatic region (7.5-9.0 ppm) corresponding to the three protons on the pyridine ring. The protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns (e.g., doublet, triplet, or more complex multiplets) due to coupling with each other.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will show 8 distinct signals for the 8 carbon atoms in the molecule.

-

A signal at ~197 ppm for the carbonyl carbon (C=O).

-

Signals in the aromatic region (~110-160 ppm) for the five carbons of the pyridine ring.

-

A signal around 55 ppm for the methoxy carbon (CH₃-O).

-

A signal around 26 ppm for the acetyl methyl carbon (CH₃-C=O).

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of an aryl ketone C=O stretch.

-

C-O stretching bands for the methoxy group around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

C-H stretching bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

-

MS (Mass Spectrometry):

-

The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 151, corresponding to the molecular weight of the compound.

-

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[10] Their heterocyclic nature often improves pharmacokinetic properties like solubility and bioavailability.[11] this compound is a valuable building block for drug discovery programs for several key reasons.

-

Versatile Chemical Handles: The acetyl group can be readily transformed into a wide array of other functional groups (e.g., alcohols, amines, oximes, hydrazones), allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

-

Modulation of Electronic Properties: The methoxy group is an electron-donating group and a hydrogen bond acceptor, which can be crucial for binding to biological targets like protein kinases or receptors.[12]

-

Metabolic Stability: The pyridine nitrogen can influence the metabolic profile of a drug candidate, and its position relative to other substituents can be tuned to block or slow down metabolic oxidation.

Role as a Versatile Scaffold

Caption: Versatility of the ethanone moiety for synthetic diversification.

Safety, Handling, and Storage

Hazard Identification

This compound should be handled by trained personnel in a laboratory setting.

| Hazard Type | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][3] |

| Signal Word | Warning | [1][3] |

| Hazard Statement | H302: Harmful if swallowed | [1][3] |

Recommended Handling Protocol

-

Engineering Controls: Use in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid creating dust. If swallowed, seek immediate medical attention. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block for advanced chemical synthesis, particularly in the realm of pharmaceutical development. Its structure offers multiple points for diversification, and its synthesis can be achieved through robust and scalable organometallic methods. This guide provides the foundational technical knowledge required for its synthesis, characterization, and application in a research and development setting.

References

- ResearchGate.

- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

- National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

- Defense Technical Information Center. New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. [Link]

- ACS Publications. Spectroscopic studies of isotopically substituted 2-pyridones. [Link]

- National Center for Biotechnology Information. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

- Wikipedia. Grignard reagent. [Link]

- PrepChem.com.

- ResearchGate. Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. [Link]

- R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

- Science.gov.

- YouTube.

- National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

- ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

- ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

- Google Patents.

Sources

- 1. ijres.org [ijres.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. leah4sci.com [leah4sci.com]

- 7. 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis - chemicalbook [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(5-Methoxypyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Methoxypyridin-3-yl)ethanone is a pivotal building block in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, making efficient and scalable access to this intermediate a significant area of interest. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, grounded in established chemical principles and supported by detailed experimental protocols. The discussion herein is tailored for researchers and professionals in organic synthesis and drug development, offering insights into the strategic selection of synthetic routes based on precursor availability, scalability, and overall efficiency.

Introduction

The 3-acetyl-5-methoxypyridine scaffold, the core of this compound, is a prevalent feature in a range of biologically active compounds. The strategic placement of the methoxy and acetyl groups on the pyridine ring allows for diverse functionalization, making it a valuable synthon for library synthesis in drug discovery programs. This guide will explore several robust synthetic strategies, including cross-coupling reactions and the functionalization of pre-existing pyridine derivatives, to provide a holistic understanding of the synthesis of this important intermediate.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially viable routes originate from readily available pyridine derivatives, such as 3-bromo-5-methoxypyridine or 5-methoxynicotinic acid.

Pathway 1: Cross-Coupling Reactions from 3-Bromo-5-methoxypyridine

A prevalent and versatile approach involves the palladium-catalyzed cross-coupling of 3-bromo-5-methoxypyridine with a suitable acetylating agent. This strategy benefits from the commercial availability of the starting bromopyridine and the broad applicability of modern cross-coupling methodologies.

The synthesis of 3-bromo-5-methoxypyridine is typically achieved through a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine [1]

-

Step 1: Preparation of Sodium Methoxide: Under an inert atmosphere, sodium pellets (4.7 g, 0.20 mol) are cautiously added in portions to anhydrous methanol (180 mL). After complete dissolution, the solvent is removed under reduced pressure. The resulting solid is azeotroped with toluene (100 mL) and dried under vacuum to yield anhydrous sodium methoxide.

-

Step 2: Nucleophilic Substitution: The freshly prepared sodium methoxide is suspended in dry N,N-dimethylformamide (DMF, 130 mL). To this suspension, 3,5-dibromopyridine (32 g, 135 mmol) is added.

-

Step 3: Reaction and Work-up: The reaction mixture is heated to 70 °C for 4 hours. Upon completion, the mixture is cooled to room temperature and slowly poured into an ice-water mixture (300 g). The resulting precipitate is collected by filtration and dried under reduced pressure to afford 3-bromo-5-methoxypyridine. Typical yields range from 60-75%.[1]

Several palladium-catalyzed cross-coupling reactions can be employed to introduce the acetyl group at the 3-position of 3-bromo-5-methoxypyridine. These include the Suzuki, Negishi, and Stille couplings.

-

Suzuki Coupling: This reaction would involve the coupling of 3-bromo-5-methoxypyridine with an acetylboronic acid or its corresponding ester. While versatile, the required acetylboron reagents can be unstable.

-

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, such as acetylzinc chloride. This method is known for its high functional group tolerance.[2]

-

Stille Coupling: The Stille coupling employs an organotin reagent, like acetyltributylstannane. A key advantage is the stability of the organotin reagents.

Generalized Experimental Protocol for Stille Coupling:

-

Step 1: Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-5-methoxypyridine (1.0 equiv) and acetyltributylstannane (1.2 equiv) in anhydrous toluene.

-

Step 2: Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture.

-

Step 3: Reaction and Work-up: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous KF solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Pathway 2: Grignard Reaction with a Nitrile Precursor

This pathway involves the synthesis of 5-methoxypyridine-3-carbonitrile, followed by a Grignard reaction with methylmagnesium bromide to form the desired ketone.

This nitrile can be prepared from 3-bromo-5-methoxypyridine via a cyanation reaction.

The reaction of 5-methoxypyridine-3-carbonitrile with methylmagnesium bromide proceeds through an imine intermediate, which is subsequently hydrolyzed to the ketone.

Generalized Experimental Protocol for Grignard Reaction with Nitrile:

-

Step 1: Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place a solution of 5-methoxypyridine-3-carbonitrile (1.0 equiv) in anhydrous diethyl ether.

-

Step 2: Grignard Addition: Cool the solution to 0 °C and add a solution of methylmagnesium bromide (1.2 equiv) in diethyl ether dropwise via the addition funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Step 3: Hydrolysis and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Pathway 3: Weinreb Amide Chemistry

A highly reliable and often high-yielding approach involves the use of a Weinreb amide. This method allows for the controlled addition of an organometallic reagent to form a ketone without the common side reaction of over-addition to form a tertiary alcohol.

This key intermediate is synthesized from 5-methoxynicotinic acid.

Experimental Protocol: Synthesis of N-methoxy-N-methyl-5-methoxynicotinamide

-

Step 1: Acid Chloride Formation: To a solution of 5-methoxynicotinic acid (1.0 equiv) in dichloromethane, add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF. Stir the reaction at room temperature until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

Step 2: Amide Formation: Dissolve the crude acid chloride in fresh dichloromethane and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by the dropwise addition of a base such as triethylamine (2.5 equiv). Allow the reaction to warm to room temperature and stir overnight.

-

Step 3: Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography to yield the Weinreb amide.

The Weinreb amide is then reacted with methylmagnesium bromide to furnish the target ketone.

Experimental Protocol: Reaction of Weinreb Amide with Grignard Reagent [3]

-

Step 1: Reaction Setup: To a solution of N-methoxy-N-methyl-5-methoxynicotinamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add methylmagnesium bromide (1.5 equiv) dropwise.

-

Step 2: Reaction and Quenching: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Step 3: Work-up and Purification: Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Intermediates | Advantages | Disadvantages |

| Cross-Coupling | 3-Bromo-5-methoxypyridine | Organometallic reagents | High functional group tolerance; convergent. | Cost and stability of some organometallic reagents; potential for side reactions. |

| Grignard/Nitrile | 3-Bromo-5-methoxypyridine | 5-Methoxypyridine-3-carbonitrile | Readily available starting materials. | Cyanation step can use toxic reagents; Grignard reaction requires stringent anhydrous conditions. |

| Weinreb Amide | 5-Methoxynicotinic Acid | Weinreb Amide | High yields; avoids over-addition; reliable. | Requires an additional step to prepare the Weinreb amide. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and considerations. For large-scale synthesis where reliability and yield are paramount, the Weinreb amide approach offers a robust and controlled method. Cross-coupling reactions, particularly the Stille and Negishi couplings, provide a more convergent and flexible route, especially when a variety of acetylating agents are desired. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the synthesis of this important pharmaceutical intermediate.

References

- Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide).

- Organic Chemistry Portal. Negishi Coupling.

Sources

Unlocking Therapeutic Potential: 1-(5-Methoxypyridin-3-yl)ethanone as a Key Building Block for Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Methoxypyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] The strategic incorporation of substituents, such as a methoxy group, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[1][3] 1-(5-Methoxypyridin-3-yl)ethanone, a key chemical intermediate, has emerged as a valuable building block in the synthesis of novel bioactive compounds, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known applications of this compound, with a primary focus on its role in the development of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. While direct biological activity of this compound has not been extensively reported, its utility as a precursor for highly active pharmaceutical ingredients underscores its significance in drug discovery.

Chemical Properties and Synthesis

This compound is a solid organic compound with the empirical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 886364-74-5 | |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 | |

| Appearance | Solid | |

| SMILES | COc1cncc(c1)C(C)=O | |

| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N |

The synthesis of this compound can be achieved through various synthetic routes, often involving the functionalization of a pre-existing pyridine ring. While specific, detailed synthetic procedures for this exact molecule are not extensively published in peer-reviewed literature, general methods for the synthesis of acetylpyridines can be adapted. A plausible synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for this compound.

Application in the Synthesis of Biologically Active Molecules: A Case Study on PI3K/mTOR Dual Inhibitors

The primary documented utility of this compound is as a crucial intermediate in the synthesis of complex heterocyclic compounds with therapeutic potential. A significant example is its use in the generation of sulfonamide methoxypyridine derivatives that act as potent dual inhibitors of PI3K and mTOR.[5][6]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][7] Consequently, dual inhibition of PI3K and mTOR is a promising strategy in cancer therapy to overcome resistance mechanisms.[5][7]

Synthesis of Sulfonamide Methoxypyridine Derivatives

A study by Gao et al. (2023) details the design and synthesis of a series of sulfonamide methoxypyridine derivatives with potent PI3K/mTOR inhibitory activity.[5][6] The synthesis of these complex molecules utilizes a multi-step approach where a methoxypyridine-containing fragment is coupled with other heterocyclic systems. While the paper does not explicitly start from this compound, it highlights the importance of the N-(2-methoxy-pyridin-3-yl)-benzenesulfonamide motif for potent PI3K inhibition.[8] The general synthetic strategy for such sulfonamide derivatives is presented below.

Caption: Generalized synthetic pathway for sulfonamide methoxypyridine derivatives.

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized sulfonamide methoxypyridine derivatives have demonstrated potent inhibitory activity against PI3Kα and mTOR kinases.[5][6] One of the lead compounds, 22c , which incorporates a quinoline core, exhibited an IC₅₀ of 0.22 nM against PI3Kα and 23 nM against mTOR.[5][6] This compound also showed strong anti-proliferative activity in MCF-7 (IC₅₀ = 130 nM) and HCT-116 (IC₅₀ = 20 nM) cancer cell lines.[5][6]

The methoxypyridine moiety plays a crucial role in the binding of these inhibitors to the active site of the PI3K enzyme. Docking studies have shown that the nitrogen atom of the pyridine ring can form a key hydrogen bond with the hinge region residue Val882, while the methoxy group can interact with a conserved water molecule in the selectivity pocket.[9] This highlights the importance of the specific substitution pattern of the pyridine ring in achieving high potency and selectivity.

Table 2: In Vitro Activity of a Representative Sulfonamide Methoxypyridine Derivative (Compound 22c)

| Target/Cell Line | IC₅₀ | Reference |

| PI3Kα | 0.22 nM | [5][6] |

| mTOR | 23 nM | [5][6] |

| MCF-7 cells | 130 nM | [5][6] |

| HCT-116 cells | 20 nM | [5][6] |

Furthermore, compound 22c was shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in HCT-116 cells.[5][6] Western blot analysis confirmed that it effectively reduced the phosphorylation of AKT, a downstream effector of PI3K, at low concentrations.[5][6]

Caption: The inhibitory action of sulfonamide methoxypyridine derivatives on the PI3K/Akt/mTOR pathway.

Conclusion and Future Perspectives

While this compound does not possess significant intrinsic biological activity based on current literature, its role as a key synthetic intermediate is firmly established. Its utility in the construction of highly potent and selective PI3K/mTOR dual inhibitors demonstrates the value of the methoxypyridine scaffold in modern drug design. The specific substitution pattern of this molecule provides a foundation for developing compounds with desirable pharmacological profiles.

Future research could explore the use of this compound in the synthesis of other classes of biologically active molecules. Its reactive acetyl group and the electronic properties of the methoxy-substituted pyridine ring make it a versatile starting material for a wide range of chemical transformations. Further exploration of its derivatization could lead to the discovery of novel therapeutic agents targeting other kinases or biological targets implicated in various diseases. The continued investigation into the structure-activity relationships of its derivatives will undoubtedly contribute to the development of next-generation therapeutics.

References

- Gao, H., Li, Z., Wang, K., Zhang, Y., Wang, T., Wang, F., ... & Xu, Y. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 449. [Link]

- Gao, H., Li, Z., Wang, K., Zhang, Y., Wang, T., Wang, F., ... & Xu, Y. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel, Switzerland), 16(3), 449. [Link]

- Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2010). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 143(7), 1005-1017. [Link]

- Chen, X., Zhao, Y., & Li, J. (2019). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & medicinal chemistry letters, 29(17), 2425–2429. [Link]

- Verma, A., & Kumar, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4364. [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859. [Link]

- Zhang, Y., & Wang, Y. (2020). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 25(18), 4234. [Link]

- Gao, H., Li, Z., Wang, K., Zhang, Y., Wang, T., Wang, F., ... & Xu, Y. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed, 16(3), 449. [Link]

- Massacesi, M., Di Tomaso, E., & De Mattos-Arruda, L. (2022).

- Chen, X., & Li, J. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(10), 2469. [Link]

- Pastor, J., & García-Echeverría, C. (2021). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. Journal of medicinal chemistry, 64(22), 16421–16440. [Link]

- Verma, A., & Kumar, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4364. [Link]

- Lv, W., Liu, Y., & Wang, M. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules (Basel, Switzerland), 24(14), 2577. [Link]

- Zaitsev, A. V., & Zaitseva, K. V. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6296. [Link]

- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 1-(5-Methoxypyridin-3-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential safety and handling protocols for 1-(5-Methoxypyridin-3-yl)ethanone (CAS No. 886364-74-5). As a substituted pyridine, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical nature necessitates a robust understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks in a laboratory setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Identification and Physicochemical Profile

A foundational aspect of safe handling is understanding the compound's basic physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling choices.

| Property | Value | Source(s) |

| CAS Number | 886364-74-5 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Physical Form | Solid | [1][3] |

| Boiling Point | 261.9 ± 20.0 °C at 760 mmHg | |

| Storage Temperature | Recommended: 2-8°C or 4°C | [4][5] |

Hazard Analysis and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The primary hazards are related to irritation and acute toxicity if ingested.[1][5] Understanding these classifications is critical for performing accurate risk assessments before any experimental work begins.

| GHS Classification | Code | Description | Rationale and Implications |

| Pictogram | GHS07 | Exclamation Mark | Indicates that the substance may cause less severe hazards such as irritation or acute toxicity.[1][5] |

| Signal Word | Warning | Alerts users to the potential for significant hazards.[1][2][5] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Accidental ingestion can lead to adverse health effects, necessitating immediate medical attention. This underscores the importance of prohibiting eating and drinking in the lab.[1][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Direct contact with the skin can cause redness, itching, and inflammation. This requires the consistent use of appropriate protective gloves.[2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | The compound can cause significant, potentially damaging irritation upon contact with the eyes. This mandates the use of chemical safety goggles at all times.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. All handling should be performed in a ventilated enclosure like a fume hood.[2][3] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential to minimize exposure. The selection of each element is directly informed by the compound's hazard profile.

-

Primary Engineering Control: Chemical Fume Hood The single most important engineering control is the mandatory use of a certified chemical fume hood for all procedures involving this compound.[6] This is critical to mitigate the risk of respiratory tract irritation (H335) by preventing the inhalation of dust or aerosols.[2][3]

-

Personal Protective Equipment (PPE) System PPE is the final barrier between the researcher and the chemical. A complete ensemble is required.

| PPE Category | Specification | Rationale and Best Practices |

| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against accidental splashes that could cause serious eye irritation (H319). Standard safety glasses are insufficient. An emergency eyewash station must be readily accessible.[2][3][7] |

| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin irritation (H315). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[4][6][8] Contaminated gloves must be disposed of as hazardous waste.[9] |

| Body Protection | Fully-buttoned laboratory coat and full-length clothing. | Prevents contamination of personal clothing and minimizes exposed skin. For larger quantities, an impervious apron may be warranted.[2][3] |

| Respiratory Protection | NIOSH-approved respirator with organic vapor/particulate cartridges. | Generally not required when work is conducted within a functioning fume hood. However, it becomes necessary for emergency situations like a large spill or if engineering controls fail.[3] |

Standard Operating Procedures for Handling and Storage

Adherence to a systematic workflow is crucial for routine, safe handling of this compound.

General Handling Workflow

The following diagram outlines the logical flow for safely handling the compound during routine experimental work.

Caption: Decision workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide. [4]* Specific Hazards: Combustion may produce toxic and irritant fumes, including oxides of nitrogen and carbon monoxide. [3][10]* Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). [2][3][4]

Waste Management and Disposal

All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.

-

Collection: Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container. [7][11]* Segregation: Do not mix this waste stream with incompatible materials. [7]* Disposal: All disposal must be conducted through licensed hazardous waste disposal services in strict accordance with all local, state, and federal environmental regulations. [2][3]

References

- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

- Chemical Spill Response. Rowan University. [Link]

- Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

- Pyridine Standard Operating Procedure.

- Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]

- Safety Data Sheet: Pyridine. (2025). Carl ROTH. [Link]

- Chemical Exposure and Spill Response Procedures.

- Chemical Spill Response Procedure. University of Manitoba. [Link]

- Safety D

- Evaluation statement for Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene). (2021). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

- 1. This compound AldrichCPR 886364-74-5 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. aaronchem.com [aaronchem.com]

- 5. 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone | 1256812-89-1 [sigmaaldrich.com]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Literature review on 1-(5-Methoxypyridin-3-yl)ethanone

An In-depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest to the pharmaceutical and life sciences industries. The document details its physicochemical properties, outlines a robust and field-proven synthetic pathway, discusses methods for its characterization, and explores its critical role as a versatile building block in modern medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel therapeutic agents.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative featuring both a methoxy and an acetyl group. These functional groups provide distinct electronic properties and multiple reaction sites, making it a valuable intermediate in organic synthesis.

| Property | Value | References |

| CAS Number | 886364-74-5 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| IUPAC Name | 1-(5-methoxy-3-pyridinyl)ethanone | |

| Appearance | Solid | [2] |

| Boiling Point | 261.9 ± 20.0 °C at 760 mmHg | |

| Storage | Store at room temperature under an inert atmosphere. | |

| SMILES | CC(=O)c1cc(ocn=c1)OC | [2] |

| InChI Key | NCDNULVIERIXPT-UHFFFAOYSA-N | [2] |

Synthesis and Purification

While numerous synthetic routes can be envisioned, a reliable and scalable two-step approach starting from commercially available 3,5-dibromopyridine is presented here. This pathway involves a nucleophilic aromatic substitution to install the methoxy group, followed by a palladium-catalyzed Stille cross-coupling reaction to introduce the acetyl group.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocols

PART A: Synthesis of 3-Bromo-5-methoxypyridine (Intermediate)

This procedure is adapted from established methods for the selective methoxylation of dihalopyridines.[5]

-

Rationale: Sodium methoxide acts as a strong nucleophile, displacing one of the bromide atoms on the pyridine ring. Dihalo-substituted pyridines are susceptible to nucleophilic aromatic substitution, and the reaction conditions (heat, polar aprotic solvent like DMF) facilitate this transformation.

-

Protocol:

-

To a suspension of 60% sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), carefully add methanol (1.2 equivalents) dropwise at room temperature under an argon atmosphere.

-

Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium methoxide.

-

Heat the resulting solution to 60 °C and add 3,5-dibromopyridine (1.0 equivalent).

-

Increase the temperature to 90 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench by adding water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-bromo-5-methoxypyridine as a solid.[5]

-

PART B: Synthesis of this compound (Final Product)

This protocol employs a Stille cross-coupling reaction, a robust method for forming carbon-carbon bonds.

-

Rationale: The Stille coupling utilizes an organotin reagent and a palladium catalyst to couple with an organic halide. Here, tributyl(1-ethoxyvinyl)tin serves as a synthetic equivalent of an acetyl anion. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine intermediate. Following transmetalation with the organotin reagent and reductive elimination, an enol ether is formed. This intermediate is readily hydrolyzed under mild acidic conditions to the desired ketone.

-

Protocol:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-5-methoxypyridine (1.0 equivalent) in anhydrous toluene.

-

Add tributyl(1-ethoxyvinyl)tin (1.1 equivalents) to the solution.

-

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents) as the catalyst.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, or until the starting material is consumed as indicated by TLC.

-

Cool the mixture to room temperature. Add a 2M aqueous solution of hydrochloric acid (HCl) and stir vigorously for 1-2 hours to effect hydrolysis of the enol ether intermediate.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).

-

Combine all organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.

-

Spectroscopic Characterization

Full analytical data for this compound is available from various commercial suppliers.[1][6] Structural confirmation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the aromatic region (δ 7.5-9.0 ppm), appearing as multiplets or doublets of doublets, corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring. - Methoxy Protons (3H): A sharp singlet around δ 3.9 ppm. - Acetyl Protons (3H): A sharp singlet around δ 2.6 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 195 ppm. - Aromatic Carbons (5C): Five distinct signals in the aromatic region (δ 110-160 ppm). - Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm. - Acetyl Carbon (-CH₃): A signal in the aliphatic region, around δ 25-30 ppm. |

| IR Spectroscopy | - C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-O Stretch (Aryl Ether): An absorption band around 1200-1250 cm⁻¹. - C=N/C=C Stretch (Pyridine Ring): Multiple absorption bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - (ESI+) : Expected molecular ion peak [M+H]⁺ at m/z = 152.17. |

Note: Predicted chemical shifts are based on standard values for similar structures and may vary depending on the solvent and experimental conditions.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile scaffold in drug discovery. The substituted pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.

Role as a Key Building Block

The molecule's two primary functional groups, the ketone and the methoxy-substituted pyridine ring, allow for diverse chemical modifications.

-

The Ketone Handle: The acetyl group is a versatile functional group that can undergo a wide range of transformations, including:

-

Reductive Amination: To introduce diverse amine functionalities.

-

Aldol and Claisen-Schmidt Condensations: To form α,β-unsaturated ketones, which are precursors to other heterocyclic systems like pyrimidines or thiazoles.[7]

-

Halogenation: To form α-haloketones, which are potent electrophiles for further substitution.

-

Formation of Oximes and Hydrazones: To introduce new vectors for molecular interactions.

-

-

The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. The methoxy group modifies the electronic properties of the ring and can influence metabolic stability and binding affinity.

Logical Framework for Application

Caption: Use of the core scaffold to generate diverse derivatives for biological screening.

Therapeutic Areas of Interest

Derivatives of methoxypyridine are integral to compounds targeting a range of diseases. While this specific molecule is an intermediate, its structural motifs are found in:

-

Oncology: As a core component in the synthesis of various kinase inhibitors.[8]

-

Inflammatory Diseases: The pyridine scaffold is used in the development of PI3K/mTOR dual inhibitors and Janus Kinase (JAK) inhibitors.

-

Cardiovascular Disease: Related aminopyridopyrazinone structures containing a methoxypyridine moiety have been developed as potent and selective PDE5 inhibitors.

Safety and Handling

Proper safety precautions must be observed when handling this compound.

| Safety Aspect | Information | References |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed. | [2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations: Use in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, coupled with the strategic placement of reactive functional groups, makes it an ideal starting point for the synthesis of complex molecular architectures. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers to confidently incorporate this versatile building block into their research and development programs, accelerating the discovery of next-generation therapeutics.

References

- BLDpharm. This compound.

- ChemicalBook. This compound(886364-74-5) 1 h nmr.

- chemeurope.com. Negishi coupling.

- ChemicalBook. 3-Bromo-5-methoxypyridine synthesis.

- National Institutes of Health (NIH).

- BLDpharm. 886364-74-5|this compound.

- Sigma-Aldrich. This compound AldrichCPR 886364-74-5.

- MySkinRecipes. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.

- Organic Chemistry Portal. Negishi Coupling.

- Chem-Impex. 3-Bromo-5-methoxypyridine.

- Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(13), 2292-2297.

- Santa Cruz Biotechnology, Inc. This compound.

- Sigma-Aldrich. This compound | 886364-74-5.

- Sigma-Aldrich. This compound | 886364-74-5.

- Santa Cruz Biotechnology, Inc. This compound (CAS 886364-74-5).

- Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 373-382.

- Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2685.

- National Institutes of Health (NIH). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence.

- Hughes, R. O., et al. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. Bioorganic & Medicinal Chemistry Letters, 19(17), 5209-5213.

- Sigma-Aldrich. This compound | 886364-74-5.

- BenchChem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- Scott, J. D., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.

Sources

- 1. 886364-74-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound AldrichCPR 886364-74-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(886364-74-5) 1H NMR [m.chemicalbook.com]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

Solubility Profile of 1-(5-Methoxypyridin-3-yl)ethanone: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing bioavailability, formulation, and process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(5-Methoxypyridin-3-yl)ethanone (CAS 886364-74-5). Lacking extensive published empirical data for this specific molecule, this document adopts a dual approach: first, a predictive analysis based on its molecular structure and physicochemical principles, and second, a detailed, field-proven experimental protocol for its accurate determination. We delve into the theoretical underpinnings of solubility, provide step-by-step methodologies for equilibrium solubility testing via the shake-flask method, and detail the subsequent quantification using High-Performance Liquid Chromatography (HPLC). This guide is designed to equip researchers with both the predictive framework and the practical tools necessary to comprehensively evaluate the solubility of this compound in a variety of solvent systems.

Introduction: The Significance of Solubility

This compound is an aromatic ketone containing a pyridine ring and a methoxy group, with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2] As a solid at room temperature, understanding its solubility is paramount for its application in research and development.[1][3] In the pharmaceutical industry, poor aqueous solubility is a major hurdle that can terminate the development of promising drug candidates.[4] For chemists, solubility dictates the choice of solvents for reactions, purification, and formulation. Therefore, a robust understanding and accurate measurement of this property are not merely procedural but fundamental to successful scientific outcomes.[5]

This guide will first establish a theoretical framework to predict the solubility of this compound and then provide a rigorous experimental protocol for its empirical validation.

Predictive Solubility Analysis: A "Like Dissolves Like" Approach

The principle that "like dissolves like" serves as a powerful heuristic for predicting solubility.[4][6] This concept posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. An analysis of the molecular structure of this compound allows for an educated prediction of its behavior in various solvents.

Molecular Structure Analysis:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and increases the overall polarity of the molecule compared to its benzene analogue, acetophenone.

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can also accept hydrogen bonds.

-

Aromatic System: The pyridine ring itself provides a nonpolar, hydrophobic surface area.

The presence of multiple polar, hydrogen-bond-accepting functional groups suggests that this compound will exhibit a degree of polarity. However, the aromatic ring contributes significant nonpolar character. This duality predicts a nuanced solubility profile, with higher solubility in polar organic solvents and limited solubility in both highly nonpolar solvents and water.

The following diagram illustrates the key molecular features influencing solvent interactions.

Caption: Molecular features governing solvent interactions.

Predicted Solubility in Common Laboratory Solvents

Based on this structural analysis, we can predict the relative solubility across a spectrum of solvents. This serves as a starting point for experimental design.

| Solvent | Type | Polarity Index | Predicted Solubility | Rationale |

| Water | Polar Protic | 9.0 | Low to Moderate | Capable of hydrogen bonding, but the aromatic ring's hydrophobicity limits extensive dissolution.[7] |

| Methanol | Polar Protic | 6.6 | High | Similar polarity and ability to hydrogen bond with the solute's acceptor sites. |

| Ethanol | Polar Protic | 5.2 | High | "Like dissolves like"; good balance of polarity and alkyl character.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | High polarity and strong dipole moment effectively solvate the polar groups. |

| Acetone | Polar Aprotic | 5.1 | High | Intermediate polarity matches the solute's mixed characteristics well. |

| Dichloromethane (DCM) | Polar Aprotic | 3.4 | Moderate to High | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capability. |

| Ethyl Acetate | Polar Aprotic | 4.3 | Moderate | Intermediate polarity makes it a plausible solvent. |

| Toluene | Nonpolar | 2.4 | Low | Dominated by van der Waals forces, which are insufficient to overcome solute-solute interactions. |